molecular formula C15H9ClN2O3S B2421570 N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 478248-41-8

N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No. B2421570
CAS RN: 478248-41-8
M. Wt: 332.76
InChI Key: VYZJNXRLOHFPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide” is a complex organic compound. It contains a benzothiophene ring, which is a type of heterocyclic compound . The compound also has a nitro group (-NO2), an amide group (-CONH2), and a chlorophenyl group (-C6H4Cl) attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the molecular structure of a compound .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties are typically determined through experimental testing .

Scientific Research Applications

Synthesis and Characterization

  • N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide and related compounds have been synthesized and characterized in various studies. For example, Guo et al. (2015) synthesized a structurally related compound and characterized it using NMR and HRMS spectroscopy, with its molecular configuration investigated through X-ray crystallography (Guo, Zhang, & Xia, 2015).

Structural Analysis

  • The structure of compounds closely related to N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide has been extensively studied. Siddiqui et al. (2008) explored the structures of similar compounds, revealing extensive intramolecular hydrogen bonds and other unique structural features (Siddiqui, Ahmad, Tariq, Siddiqui, & Parvez, 2008).

Biological Activity

  • The biological activity of structurally related compounds has been a subject of research. Thomas et al. (2016) synthesized and investigated the antidepressant and nootropic activities of Schiff’s bases and azetidinones derived from compounds similar to N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Chemical Properties and Reactions

  • Studies have also focused on the chemical reactions and properties of related compounds. For instance, Montanari, Paradisi, and Scorrano (1999) investigated the reaction of nitrosobenzenes with thiols, including derivatives of N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide in alcoholic media, revealing insights into the reaction pathways and product formation (Montanari, Paradisi, & Scorrano, 1999).

Potential Therapeutic Applications

  • The potential therapeutic applications of compounds related to N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide have been explored. Shinkwin and Threadgill (1996) synthesized isotopically labeled nitrothiophenecarboxamides, indicating the potential use of these compounds as antitumor agents (Shinkwin & Threadgill, 1996).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is highly dependent on the specific context (e.g., the type of cells or organisms used in the testing) .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. This information is typically provided in a material safety data sheet (MSDS) .

properties

IUPAC Name

N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3S/c16-10-1-3-11(4-2-10)17-15(19)14-8-9-7-12(18(20)21)5-6-13(9)22-14/h1-8H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZJNXRLOHFPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.